cis-3-Methyl-cyclohexanecarboxylic acid
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Overview
Description
cis-3-Methyl-cyclohexanecarboxylic acid: is an organic compound with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol It is a derivative of cyclohexanecarboxylic acid, where a methyl group is attached to the third carbon of the cyclohexane ring in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methyl-cyclohexanecarboxylic acid typically involves the hydrogenation of 3-methylbenzoic acid under specific conditions. The process includes the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) at elevated temperatures and pressures . The reaction proceeds as follows:
3-Methylbenzoic acid+H2Pd/Ccis-3-Methyl-cyclohexanecarboxylic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure higher yields and efficiency. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: cis-3-Methyl-cyclohexanecarboxylic acid undergoes various chemical reactions typical of carboxylic acids, including:
Substitution: The carboxylic acid group can be converted to acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, anhydrous conditions.
Substitution: SOCl₂, COCl₂, reflux conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Acid chlorides.
Scientific Research Applications
cis-3-Methyl-cyclohexanecarboxylic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-3-Methyl-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the methyl group, used in similar applications.
trans-3-Methyl-cyclohexanecarboxylic acid: The trans isomer of the compound, which may exhibit different chemical and biological properties.
3-Methylbenzoic acid: The aromatic precursor used in the synthesis of cis-3-Methyl-cyclohexanecarboxylic acid.
Uniqueness: this compound is unique due to its specific cis configuration, which can influence its reactivity and interaction with other molecules. This configuration can lead to different physical and chemical properties compared to its trans isomer and other related compounds .
Properties
IUPAC Name |
(1R,3S)-3-methylcyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFSKZDQGRCLBN-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@H](C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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